molecular formula C18H28ClNO6 B5090169 N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Cat. No. B5090169
M. Wt: 389.9 g/mol
InChI Key: FIJGMITVNSLTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, also known as Carvedilol, is a non-selective beta-blocker used in the treatment of heart failure and hypertension. It was first synthesized in 1987 by a team of chemists at the pharmaceutical company, Searle. Since then, Carvedilol has been extensively studied for its pharmacological effects and has become a widely prescribed medication.

Mechanism of Action

N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a non-selective beta-blocker, meaning that it blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate reduces the effects of the sympathetic nervous system, which can lead to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve endothelial function, and reduce inflammation. In addition, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been shown to have a positive effect on lipid metabolism, reducing levels of total cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has a number of advantages for use in lab experiments. It has a well-established pharmacological profile and has been extensively studied for its effects on the cardiovascular system. However, there are some limitations to its use. N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has a relatively short half-life, which can make dosing and timing of experiments more challenging. In addition, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate can have off-target effects, which may need to be taken into account when interpreting results.

Future Directions

There are a number of future directions for research on N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate. One area of interest is the potential use of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate in the treatment of other diseases, such as diabetes and neurodegenerative disorders. In addition, there is ongoing research into the mechanisms of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate's cardioprotective effects, which may lead to the development of new treatments for heart failure and other cardiovascular diseases. Finally, there is interest in the development of new formulations of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, such as sustained-release formulations, which may improve its efficacy and reduce the need for frequent dosing.

Synthesis Methods

The synthesis of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate involves the reaction of 4-chloro-3-ethylphenol with 2-(2-bromoethoxy)ethylamine to form 2-(4-chloro-3-ethylphenoxy)ethylamine. This is then reacted with 2-methyl-2-propanol to form N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, which is then converted to its oxalate salt.

Scientific Research Applications

N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been extensively studied for its pharmacological effects, particularly in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalization rates, and improve survival rates in patients with heart failure. In addition, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2.C2H2O4/c1-5-13-12-14(6-7-15(13)17)20-11-10-19-9-8-18-16(2,3)4;3-1(4)2(5)6/h6-7,12,18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJGMITVNSLTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

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